molecular formula C8H13B B1626143 8-Bromooct-1-yne CAS No. 81216-13-9

8-Bromooct-1-yne

Cat. No.: B1626143
CAS No.: 81216-13-9
M. Wt: 189.09 g/mol
InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N
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Description

8-Bromooct-1-yne is an organic compound with the molecular formula C8H13Br. It is characterized by the presence of both an alkyne group and a bromide group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromooct-1-yne can be synthesized through various methods. One common approach involves the bromination of oct-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Bromooct-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromooct-1-yne has a wide range of applications in scientific research:

Biological Activity

8-Bromooct-1-yne (C8H13Br) is an alkyne compound that has garnered interest in various fields, particularly in medicinal chemistry and bioconjugation. Its biological activities are primarily attributed to its ability to interact with biomolecules, including DNA and proteins. This article explores the biological activity of this compound, summarizing key findings from diverse studies.

This compound is characterized by the presence of a bromine atom attached to an octyne structure, which influences its reactivity. The compound is synthesized through various methods, including SN2 reactions with sodium acetylide and other synthetic routes that yield intermediates for further functionalization .

Biological Activities

1. DNA Intercalation

One of the most significant biological activities of this compound is its ability to intercalate into double-stranded DNA (dsDNA). This property is crucial for understanding its potential as a therapeutic agent. Research indicates that compounds similar to this compound can inhibit DNase I activity, suggesting that they may protect specific DNA sequences from enzymatic cleavage. For instance, studies have shown that this compound exhibits moderate sequence selectivity when binding to DNA, preferentially interacting with certain base pairs .

2. Enzyme Inhibition

The compound has also been reported to inhibit various enzyme activities. For example, it has been tested for its effects on DNase I, where it demonstrated an ability to protect certain DNA sequences from cleavage, indicating potential as a synthetic receptor or probe in biochemical applications .

3. Bioconjugation Applications

In bioconjugation chemistry, this compound serves as a reactive handle for the attachment of biomolecules through click chemistry approaches such as strain-promoted azide-alkyne cycloaddition (SPAAC). Its reactivity allows for efficient conjugation with azides, facilitating the development of diagnostic and therapeutic agents .

Case Study 1: DNA Binding and Sequence Selectivity

A study investigated the interaction of this compound with dsDNA using DNase I footprinting techniques. The results indicated that the compound preferentially protected the sequence 5’-GTCACGACG from cleavage, while increasing susceptibility at adjacent sequences. This suggests that structural rearrangements induced by intercalation may enhance enzyme activity at certain sites .

Sequence Cleavage Susceptibility Binding Affinity
GTCACGACGLowHigh
GGGTTTHighLow
AAAACGACHighModerate

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its capacity to inhibit DNase I. The findings revealed that the compound could effectively reduce enzyme activity at specific concentrations, highlighting its potential as a therapeutic agent in nucleic acid research.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 8-Bromooct-1-yne, and how can experimental reproducibility be ensured?

  • Methodology : Synthesis typically involves bromination of oct-1-yne using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and characterize intermediates via NMR and GC-MS. Include detailed procedural steps in the experimental section, adhering to guidelines for clarity and replicability .
  • Data Validation : Validate purity using melting point analysis and chromatographic techniques (HPLC or TLC). Cross-reference spectral data with established databases or prior literature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral interpretations be resolved?

  • Methodology : Employ 1^1H/13^13C NMR to confirm alkyne and bromine positions, IR for C≡C and C-Br stretches, and mass spectrometry for molecular ion verification. For conflicting data, compare results with computational simulations (e.g., DFT calculations) or replicate experiments under controlled conditions .
  • Contradiction Analysis : If discrepancies arise (e.g., unexpected splitting in NMR), systematically vary experimental parameters (e.g., solvent, concentration) to isolate artifacts .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in Sonogashira cross-coupling reactions?

  • Experimental Design : Conduct kinetic studies under varying catalytic systems (Pd/Cu ratios), solvents, and bases. Monitor reaction progress via in situ FTIR or LC-MS. Compare yields and byproduct profiles with non-brominated analogs to isolate electronic effects of the bromine atom .
  • Data Interpretation : Use Hammett plots or computational modeling (e.g., Fukui indices) to correlate bromine’s electron-withdrawing effects with reaction rates .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound in alkyne functionalization?

  • Methodology : Perform meta-analysis of published data, noting variables like catalyst loading, temperature, and substrate scope. Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Case Study : If Study A reports 85% yield and Study B reports 60%, test both protocols with identical reagents and equipment. Publish a comparative analysis to highlight protocol-specific biases .

Properties

IUPAC Name

8-bromooct-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGUUBNZPZPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455373
Record name 8-bromo-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81216-13-9
Record name 8-bromo-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromooct-1-yne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dehydrated dichloromethane (20 mL) and triphenylphosphine (5.91 g, 22.5 mmol) were added to 8-hydroxy-1-octyne (1.95 g, 15 mmol). The mixture was cooled to 0° C. and was then dropwise added to dehydrated dichloromethane (10 mL) containing carbon tetrabromide (7.46 g, 22.5 mmol), followed by stirring at room temperature for 2 hours. After separation between dichloromethane (100 mL) and 5% sodium bicarbonate (150 mL), the organic layer was washed with saturated brine (150 mL). The organic layer was dried over sodium sulfate and then concentrated. The concentrated product was purified by silica gel column chromatography (dichloromethane:methanol=from 100:0 to 99:1) to yield 8-bromo-1-octyne (crude).
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.91 g
Type
reactant
Reaction Step Three
Quantity
1.95 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromooct-1-yne
8-Bromooct-1-yne
8-Bromooct-1-yne
8-Bromooct-1-yne
8-Bromooct-1-yne
8-Bromooct-1-yne

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